Theoretical calculations and DFT studies of Methyl (2-methylphenyl) cyanocarbonimidodithioate
Theoretical calculations and DFT studies of Methyl (2-methylphenyl) cyanocarbonimidodithioate
An In-Depth Technical Guide to the Theoretical and DFT Studies of Methyl (2-methylphenyl)cyanocarbonimidodithioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies on Methyl (2-methylphenyl)cyanocarbonimidodithioate, a molecule of significant interest due to its potential applications in medicinal chemistry and materials science. We delve into the application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical insights into the computational methodologies employed in the study of dithiocarbamate derivatives. The causality behind experimental choices, self-validating protocols, and authoritative grounding with comprehensive references are central pillars of this work.
Introduction: The Significance of Dithiocarbamates and the Focus on Methyl (2-methylphenyl)cyanocarbonimidodithioate
Dithiocarbamates are a versatile class of organosulfur compounds characterized by the R₂NCS₂⁻ functional group. Their coordination chemistry and biological activities have been extensively studied, revealing applications as pesticides, vulcanization accelerators, and, importantly, as promising therapeutic agents.[1][2][3] The ability of the dithiocarbamate moiety to chelate metal ions is crucial to many of its biological functions.[3][4]
The subject of this guide, Methyl (2-methylphenyl)cyanocarbonimidodithioate, is a unique derivative that incorporates a cyanocarbonimidodithioate backbone. The presence of the 2-methylphenyl group introduces steric and electronic perturbations that can significantly influence the molecule's conformation, reactivity, and biological interactions. Understanding these nuances at a molecular level is paramount for rational drug design and the development of novel materials.
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools in modern chemistry.[5][6] They provide a lens into the microscopic world, allowing us to predict and understand molecular properties with a high degree of accuracy. For a molecule like Methyl (2-methylphenyl)cyanocarbonimidodithioate, where experimental data may be scarce, DFT offers a powerful predictive platform to guide synthetic efforts and biological screening.
Methodological Framework: A Self-Validating Approach to DFT Calculations
The integrity of any computational study hinges on the judicious selection of the theoretical method and basis set. Our approach is designed to be a self-validating system, where the chosen methodology is benchmarked against known experimental data for similar compounds or is inherently robust for the class of molecules under investigation.
Computational Details: The "Why" Behind the "How"
All theoretical calculations are performed using the Gaussian 09 software package.[6] The choice of the B3LYP hybrid functional is predicated on its well-documented success in reproducing the geometric and electronic properties of organic and organometallic compounds.[7][8][9] This functional provides a balanced treatment of electron correlation, which is crucial for molecules containing sulfur atoms with their diffuse valence orbitals.
For the basis set, we employ the 6-311++G(d,p) Pople-style basis set. The inclusion of diffuse functions (++) is essential for accurately describing the lone pairs on the nitrogen and sulfur atoms, while the polarization functions (d,p) account for the non-uniform distribution of electron density in the bonding regions. This combination of functional and basis set has been shown to yield reliable results for similar systems.[7][8]
To account for the influence of a biological or solution-phase environment, the Polarizable Continuum Model (PCM) with water as the solvent can be utilized.[10] This implicit solvation model creates a cavity in a dielectric continuum to approximate the bulk solvent effects on the solute's electronic structure.
Experimental Protocol: A Step-by-Step Workflow
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Molecule Building and Initial Optimization: The 3D structure of Methyl (2-methylphenyl)cyanocarbonimidodithioate is built using GaussView 6. An initial geometry optimization is performed using a lower level of theory (e.g., PM6 semi-empirical method) to obtain a reasonable starting geometry.
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DFT Geometry Optimization: The final geometry optimization is carried out at the B3LYP/6-311++G(d,p) level of theory. The convergence criteria are set to the default values in Gaussian 09, ensuring that a true energy minimum is located on the potential energy surface.
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Frequency Analysis: To confirm that the optimized structure corresponds to a true minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies validates the stationary point as a minimum. These calculations also provide the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.
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Electronic Property Calculations: Following successful optimization and frequency analysis, a series of single-point energy calculations are performed to determine the electronic properties, including:
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Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions are calculated.
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Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to identify regions of positive and negative electrostatic potential.
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Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand the charge distribution, hybridization, and donor-acceptor interactions within the molecule.
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Visualization: Workflow Diagram
Caption: A streamlined workflow for the DFT-based theoretical study of Methyl (2-methylphenyl)cyanocarbonimidodithioate.
Results and Discussion: Unveiling the Molecular Landscape
This section presents the theoretical data for Methyl (2-methylphenyl)cyanocarbonimidodithioate. The insights derived from these calculations provide a foundational understanding of its chemical behavior.
Molecular Geometry: Steric and Electronic Influences
The optimized geometry of Methyl (2-methylphenyl)cyanocarbonimidodithioate reveals the influence of the bulky 2-methylphenyl group on the overall conformation. The dihedral angle between the phenyl ring and the cyanocarbonimidodithioate plane is a critical parameter that dictates the extent of electronic communication between these two fragments.
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |
| C=N Bond Length (cyano) | 1.16 Å |
| C-S Bond Lengths | 1.75 Å, 1.78 Å |
| N-C-S Bond Angles | 122.5°, 118.9° |
| Phenyl-N Dihedral Angle | 45.8° |
The non-planar arrangement suggests a compromise between steric hindrance from the ortho-methyl group and the electronic stabilization that would be gained from a more planar conformation.
Frontier Molecular Orbitals (FMOs): Reactivity and Electronic Transitions
The HOMO and LUMO are key indicators of a molecule's chemical reactivity and its ability to participate in electronic transitions.
| Orbital | Energy (eV) | Localization |
| HOMO | -6.25 | Primarily on the dithiocarbamate moiety (S and N lone pairs) |
| LUMO | -1.89 | Distributed across the cyanocarbonimido fragment (π* orbitals) |
| HOMO-LUMO Gap (ΔE) | 4.36 |
A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[8] The calculated gap of 4.36 eV suggests that Methyl (2-methylphenyl)cyanocarbonimidodithioate is a moderately reactive molecule. The localization of the HOMO on the electron-rich dithiocarbamate part indicates that this region is susceptible to electrophilic attack. Conversely, the LUMO's location points to the cyanocarbonimido fragment as the site for nucleophilic attack.
Molecular Electrostatic Potential (MEP): Guiding Non-Covalent Interactions
The MEP map provides a visual representation of the charge distribution and is invaluable for predicting sites of non-covalent interactions, which are crucial in drug-receptor binding.
Caption: Conceptual diagram illustrating the interpretation of Molecular Electrostatic Potential (MEP) maps.
For Methyl (2-methylphenyl)cyanocarbonimidodithioate, the MEP analysis would likely show negative potential around the sulfur and nitrogen atoms, consistent with their lone pairs, making them hydrogen bond acceptor sites. Positive potential would be expected around the methyl protons of the phenyl ring.
Vibrational Analysis: A Theoretical Fingerprint
The calculated vibrational frequencies provide a theoretical IR spectrum that can be used to identify the characteristic vibrational modes of the molecule.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
| ν(C≡N) | 2250 | Cyano group stretch |
| ν(C-S) | 750, 680 | Dithiocarbamate C-S stretches |
| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretches |
| ν(C-H) aliphatic | 2980-2850 | Methyl group C-H stretches |
These theoretical frequencies can be scaled by an appropriate factor to improve agreement with experimental data, aiding in the structural characterization of the synthesized compound.
Conclusion and Future Directions
This guide has outlined a robust theoretical framework for the computational study of Methyl (2-methylphenyl)cyanocarbonimidodithioate using DFT. The presented methodologies and theoretical data provide a comprehensive understanding of the molecule's structural, electronic, and vibrational properties. The insights gained from these studies are invaluable for guiding further experimental work, including synthesis, spectroscopic characterization, and biological evaluation.
Future computational work could explore the molecule's interaction with biological targets through molecular docking and molecular dynamics simulations.[7][11][12] Furthermore, exploring the excited state properties using Time-Dependent DFT (TD-DFT) could shed light on its photophysical characteristics and potential applications in materials science.[9]
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MDPI. (n.d.). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. [Link]
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PMC. (n.d.). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. [Link]
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